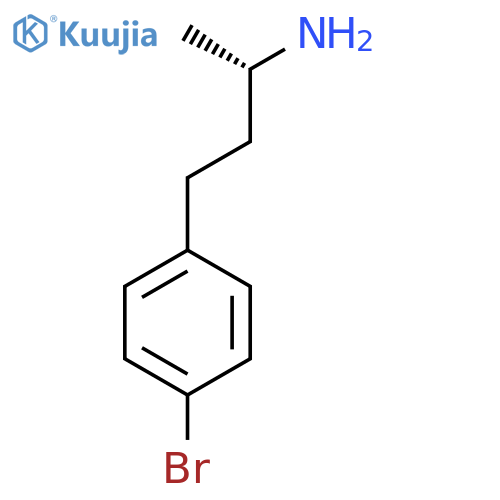

Cas no 1344543-43-6 ((2S)-4-(4-bromophenyl)butan-2-amine)

(2S)-4-(4-bromophenyl)butan-2-amine 化学的及び物理的性質

名前と識別子

-

- (2S)-4-(4-bromophenyl)butan-2-amine

- EN300-1896928

- 1344543-43-6

-

- インチ: 1S/C10H14BrN/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-8H,2-3,12H2,1H3/t8-/m0/s1

- InChIKey: CVIOYLYCNCWKGX-QMMMGPOBSA-N

- ほほえんだ: BrC1C=CC(=CC=1)CC[C@H](C)N

計算された属性

- せいみつぶんしりょう: 227.03096g/mol

- どういたいしつりょう: 227.03096g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 119

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

(2S)-4-(4-bromophenyl)butan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1896928-2.5g |

(2S)-4-(4-bromophenyl)butan-2-amine |

1344543-43-6 | 2.5g |

$1650.0 | 2023-09-18 | ||

| Enamine | EN300-1896928-0.1g |

(2S)-4-(4-bromophenyl)butan-2-amine |

1344543-43-6 | 0.1g |

$741.0 | 2023-09-18 | ||

| Enamine | EN300-1896928-10g |

(2S)-4-(4-bromophenyl)butan-2-amine |

1344543-43-6 | 10g |

$3622.0 | 2023-09-18 | ||

| Enamine | EN300-1896928-0.25g |

(2S)-4-(4-bromophenyl)butan-2-amine |

1344543-43-6 | 0.25g |

$774.0 | 2023-09-18 | ||

| Enamine | EN300-1896928-5.0g |

(2S)-4-(4-bromophenyl)butan-2-amine |

1344543-43-6 | 5g |

$3935.0 | 2023-06-01 | ||

| Enamine | EN300-1896928-0.05g |

(2S)-4-(4-bromophenyl)butan-2-amine |

1344543-43-6 | 0.05g |

$707.0 | 2023-09-18 | ||

| Enamine | EN300-1896928-5g |

(2S)-4-(4-bromophenyl)butan-2-amine |

1344543-43-6 | 5g |

$2443.0 | 2023-09-18 | ||

| Enamine | EN300-1896928-1.0g |

(2S)-4-(4-bromophenyl)butan-2-amine |

1344543-43-6 | 1g |

$1357.0 | 2023-06-01 | ||

| Enamine | EN300-1896928-1g |

(2S)-4-(4-bromophenyl)butan-2-amine |

1344543-43-6 | 1g |

$842.0 | 2023-09-18 | ||

| Enamine | EN300-1896928-0.5g |

(2S)-4-(4-bromophenyl)butan-2-amine |

1344543-43-6 | 0.5g |

$809.0 | 2023-09-18 |

(2S)-4-(4-bromophenyl)butan-2-amine 関連文献

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237

-

Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

(2S)-4-(4-bromophenyl)butan-2-amineに関する追加情報

(2S)-4-(4-Bromophenyl)Butan-2-Amine: A Comprehensive Overview

The compound with CAS No. 1344543-43-6, commonly referred to as (2S)-4-(4-bromophenyl)butan-2-amine, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and development. The (2S) configuration indicates the stereochemistry of the molecule, which plays a critical role in its biological activity and pharmacokinetics.

Recent studies have highlighted the importance of (2S)-4-(4-bromophenyl)butan-2-amine in the context of medicinal chemistry. Researchers have explored its role as a precursor for synthesizing bioactive compounds, particularly those with potential anti-inflammatory and analgesic properties. The presence of the bromo group at the para position of the phenyl ring contributes to the molecule's reactivity and selectivity in various chemical reactions.

The synthesis of (2S)-4-(4-bromophenyl)butan-2-amine involves a multi-step process that includes nucleophilic substitution, reduction, and stereochemical control. Advanced techniques such as enantioselective catalysis have been employed to ensure high enantiomeric excess, which is crucial for its application in chiral drug design. The compound's ability to act as a chiral building block has made it a valuable asset in asymmetric synthesis.

In terms of biological activity, (2S)-4-(4-bromophenyl)butan-2-amine has shown promise in modulating key enzymes and receptors involved in inflammatory pathways. Preclinical studies suggest that it may serve as a lead compound for developing novel anti-inflammatory agents with improved efficacy and reduced side effects compared to existing therapies.

Moreover, the compound's structural versatility allows for further functionalization, enabling researchers to explore its potential in other therapeutic areas such as neurodegenerative diseases and cancer. The integration of computational chemistry tools, such as molecular docking and QSAR modeling, has provided deeper insights into its binding affinity and pharmacodynamic properties.

In conclusion, (2S)-4-(4-bromophenyl)butan-2-amine represents a compelling molecule with wide-ranging applications in drug discovery and chemical synthesis. Its stereochemical properties, reactivity, and biological activity make it a focal point for ongoing research efforts. As advancements in synthetic methodologies and computational modeling continue to evolve, this compound is expected to play an increasingly important role in the development of innovative therapeutic agents.

1344543-43-6 ((2S)-4-(4-bromophenyl)butan-2-amine) 関連製品

- 1361651-85-5(6-Methoxy-3-(2,4,6-trichlorophenyl)-2-(trifluoromethyl)pyridine)

- 706819-84-3(1-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid)

- 1303973-00-3((3-fluoro-4-piperidyl)methanol)

- 2228088-37-5(methyl 2-amino-3-(2-hydroxy-5-methylphenyl)-3-methylbutanoate)

- 91216-38-5(7,7,9-trimethyl-1,3-diazaspiro4.5decane-2,4-dione)

- 2680742-69-0(tert-butyl N-5-(5-bromopyridin-3-yl)-1,3,4-oxadiazol-2-ylcarbamate)

- 1624260-86-1(Ethyl 4-((2-amino-4-bromophenyl)amino)benzoate)

- 926282-77-1(3-methyl-6-phenyl-1H-pyrazolo3,4-bpyridine-4-carboxylic acid)

- 61833-45-2(2,2,4,4-tetramethylpentan-3-amine)

- 1875965-66-4(2-(4-Benzylpiperazin-1-yl)-5-bromopyridine-3-carbonitrile)